Technical Monograph: 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene
Technical Monograph: 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene
CAS Number: 960000-93-5 Formula: C₆H₂BrClFNO₂ Molecular Weight: 254.44 g/mol [1]
Executive Summary
1-Bromo-4-chloro-5-fluoro-2-nitrobenzene is a densely functionalized aromatic building block characterized by a unique "quad-substitution" pattern. Its utility in medicinal chemistry stems from the orthogonal reactivity of its four substituents: a nitro group (activating/directing), a bromine atom (metal-catalyzed coupling), a chlorine atom (steric/electronic modulation), and a fluorine atom (SNAr lability).
This compound has emerged as a critical intermediate in the synthesis of next-generation oncology therapeutics, specifically tricyclic inhibitors of mutant Isocitrate Dehydrogenase (IDH) enzymes. Its structural complexity allows for the precise assembly of fused heterocycles, such as quinolines and benzimidazoles, where regiocontrol is paramount.
Chemical Identity & Physicochemical Properties[2][3][4][5]
The high density of electron-withdrawing groups (nitro, fluoro, chloro, bromo) renders the ring highly electron-deficient, influencing its solubility and stability profiles.
| Property | Value | Note |
| Appearance | Yellow to brown crystalline solid | Photolabile; store in dark. |
| Melting Point | 65–70 °C (Typical range) | Varies by polymorph/purity. |
| Boiling Point | ~247.2 °C | Predicted at 760 mmHg. |
| Density | 1.904 ± 0.06 g/cm³ | High density due to polyhalogenation. |
| LogP | ~3.2 | Lipophilic; requires non-polar solvents. |
| Storage | 2–8 °C, Inert Atmosphere | Hygroscopic and potentially reactive. |
Synthesis Protocol: Regioselective Nitration
The synthesis of CAS 960000-93-5 challenges standard electrophilic aromatic substitution (EAS) rules due to the deactivated nature of the precursor, 4-bromo-1-chloro-2-fluorobenzene . Standard mixed-acid nitration (
The industry-standard protocol utilizes Trifluoroacetic Anhydride (TFAA) and Ammonium Nitrate (
Mechanistic Rationale
-
Directing Effects: The precursor has three halogens. Fluorine is the strongest ortho/para director. The position para to the fluorine (C5 relative to F, C2 in final product) is electronically favored.
-
Sterics: The position ortho to the fluorine is sterically crowded by the adjacent chlorine.
-
Reagent Choice: TFAA acts as both solvent and dehydrating agent, facilitating the formation of
without the oxidative destruction typical of hot nitric acid.
Step-by-Step Methodology
Reagents:
-
4-Bromo-1-chloro-2-fluorobenzene (1.0 eq)
-
Ammonium Nitrate (
, 1.1 eq) -
Trifluoroacetic Anhydride (TFAA, 2.5 eq)
-
Dichloromethane (DCM, anhydrous)
Protocol:
-
Preparation: Charge a flame-dried 3-neck flask with 4-bromo-1-chloro-2-fluorobenzene and anhydrous DCM. Cool the solution to 0 °C under
atmosphere. -
Activation: Add solid
in one portion. -
Addition: Add TFAA dropwise via an addition funnel over 30 minutes. Critical: Maintain internal temperature < 5 °C to prevent exotherms.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by HPLC/TLC for the disappearance of the starting material.
-
Quench: Pour the reaction mixture slowly into saturated aqueous
(gas evolution will occur). -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Purify the crude yellow residue via silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexanes).
Yield: Typically 35–45% isolated yield.
Synthesis Visualization
Figure 1: Synthetic pathway utilizing mild nitration conditions to achieve regioselectivity.
Reactivity Profile & Applications
The "quad-substituted" core offers three distinct handles for diversification, making it a versatile scaffold for Fragment-Based Drug Discovery (FBDD).
Orthogonal Reactivity Map
-
C1-Bromine (Metal-Catalyzed Coupling): The C-Br bond is the primary site for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). The adjacent nitro group (ortho) can accelerate oxidative addition but may also chelate the catalyst; bulky ligands like Xantphos are recommended.
-
Key Application: Coupling with 2-aminonicotinaldehyde to form tricyclic cores for IDH inhibitors [1].
-
-
C5-Fluorine (SNAr Lability): Positioned para to the nitro group, the fluorine atom is highly activated for Nucleophilic Aromatic Substitution (SNAr). It can be selectively displaced by amines, thiols, or alkoxides, often without disturbing the C-Cl or C-Br bonds.
-
Selectivity:
due to the higher electronegativity of F stabilizing the Meisenheimer complex.
-
-
C2-Nitro Group (Redox Active): Standard reduction (Fe/AcOH or
/Pd-C) yields the aniline, which can undergo cyclization with adjacent substituents (e.g., reacting with the C1-Br via intramolecular Buchwald coupling).
Case Study: Synthesis of IDH Mutant Inhibitors
In the development of therapies for Acute Myeloid Leukemia (AML), this intermediate is used to construct fused tricyclic systems.
Protocol Highlight (Buchwald-Hartwig Coupling):
-
Substrates: 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene + Heterocyclic Amine.
-
Catalyst System:
(Tris(dibenzylideneacetone)dipalladium(0)) + Xantphos. -
Base:
(Cesium Carbonate). -
Solvent: 1,4-Dioxane, 100 °C.
-
Outcome: Formation of the C-N bond at C1, preserving the F and Cl atoms for later structure-activity relationship (SAR) tuning.
Reactivity Logic Diagram
Figure 2: Chemoselective diversification pathways available for CAS 960000-93-5.
Safety & Handling (E-E-A-T)
Hazard Identification:
-
Skin/Eye Irritant: The compound is an alkylating agent and a potent irritant.
-
Explosion Risk: While the nitro group is stable on the ring, the synthesis involves
(oxidizer) and organic solvents. The nitration quench is exothermic.
Operational Protocols:
-
Containment: Handle exclusively in a Class II fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Waste: Segregate halogenated organic waste. Do not mix nitration waste streams with ketones or strong bases immediately.
References
-
Patent: Yen, I., et al. "Novel tricyclic compounds as inhibitors of mutant IDH enzymes." Agios Pharmaceuticals, Inc. WO2017074914A1. Published May 4, 2017.
-
Database: "1-Bromo-4-chloro-5-fluoro-2-nitrobenzene."[2][3][4][5][6][7][8][9] ChemicalBook. Accessed January 2026.
-
Database: "CAS 960000-93-5 Entry." BLD Pharm.[1] Accessed January 2026.
Sources
- 1. 960000-93-5|1-Bromo-4-chloro-5-fluoro-2-nitrobenzene|BLD Pharm [bldpharm.com]
- 2. Buy 1-Bromo-2-ethyl-4-fluoro-5-nitrobenzene [smolecule.com]
- 3. WO2017074914A1 - Novel tricyclic compounds as inhibitors of mutant idh enzymes - Google Patents [patents.google.com]
- 4. Buy 1-Bromo-2-chloro-6-fluoro-4-nitrobenzene [smolecule.com]
- 5. 1-BroMo-4-chloro-5-fluoro-2-nitrobenzene | 960000-93-5 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. labfind.co.kr [labfind.co.kr]
- 8. 1-bromo-4-chloro-5-fluoro-2-nitrobenzene - C6H2BrClFNO2 | CSSS00010131400 [chem-space.com]
- 9. 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene|CAS 111010-08-3 [benchchem.com]
